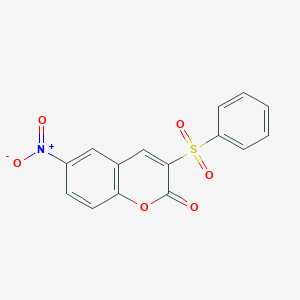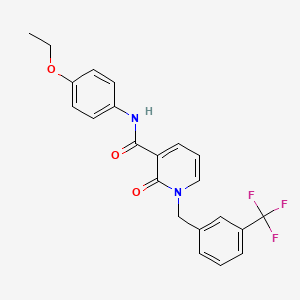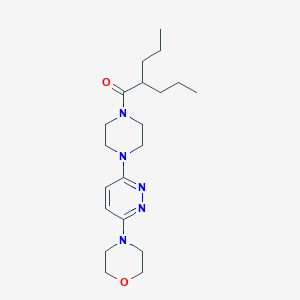
2,2-Difluoro-2-(pyrazin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(pyrazin-2-yl)acetic acid is a chemical compound with the CAS Number: 1342462-39-8 . It has a molecular weight of 174.11 . The IUPAC name for this compound is difluoro (2-pyrazinyl)acetic acid . It is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for 2,2-Difluoro-2-(pyrazin-2-yl)acetic acid is 1S/C6H4F2N2O2/c7-6(8,5(11)12)4-3-9-1-2-10-4/h1-3H,(H,11,12) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of 2,2-Difluoro-2-(pyrazin-2-yl)acetic acid is a powder . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The pyrazine derivatives, including those related to 2,2-Difluoro-2-(pyrazin-2-yl)acetic acid , have been shown to exhibit significant antimicrobial properties . These compounds can be effective against a variety of bacterial and fungal pathogens. The mechanism of action often involves the disruption of microbial cell walls or interference with essential enzymes within the pathogens .
Anti-inflammatory Applications
These compounds also display anti-inflammatory activities , which can be harnessed in the treatment of chronic inflammatory diseases. By modulating key inflammatory pathways, such as cytokine production or the inhibition of specific enzymes like cyclooxygenases, these molecules could provide a new avenue for therapeutic intervention .
Antiviral Uses
The pyrazine scaffold is associated with antiviral activities , making it a potential candidate for the development of new antiviral drugs. The structural features of these compounds allow them to interact with viral components, potentially inhibiting replication or assembly of virus particles .
Antioxidant Properties
As antioxidants, pyrazine derivatives can help in neutralizing harmful free radicals in the body. This activity is crucial in preventing oxidative stress, which is implicated in the pathogenesis of various diseases, including neurodegenerative disorders and cancer .
Antitumor and Kinase Inhibition
Some derivatives have shown promise in antitumor applications , particularly through the inhibition of kinases. Kinases are enzymes that play a pivotal role in cell signaling and proliferation, and their dysregulation is a common feature in many cancers. Inhibiting specific kinases can lead to the suppression of tumor growth and proliferation .
Drug Discovery and Medicinal Chemistry
The unique structure of 2,2-Difluoro-2-(pyrazin-2-yl)acetic acid makes it an attractive scaffold for drug discovery. Its incorporation into new compounds can enhance the efficacy, selectivity, and pharmacokinetic properties of potential drugs. Medicinal chemists often explore such scaffolds to develop novel therapeutic agents for a range of diseases .
Fluorescent Probes
Pyrazine derivatives can be utilized as fluorescent probes in biochemical and medical research. Their fluorescent properties allow for the visualization and tracking of biological processes, which is essential in understanding disease mechanisms and the development of diagnostic tools .
Polymer Chemistry
In polymer chemistry, these compounds can be used as building blocks for creating novel polymers with specific properties. For instance, they can contribute to the development of polymers for use in solar cells , enhancing the efficiency and stability of these renewable energy devices .
Safety and Hazards
The safety information for 2,2-Difluoro-2-(pyrazin-2-yl)acetic acid includes several hazard statements: H315, H318, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . It’s important to refer to the MSDS for complete safety information .
Eigenschaften
IUPAC Name |
2,2-difluoro-2-pyrazin-2-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-6(8,5(11)12)4-3-9-1-2-10-4/h1-3H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJPRYTWSMMHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(pyrazin-2-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dichloro-N-{4-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2951905.png)
![2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2951909.png)

![1-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2951911.png)



![2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2951918.png)

![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2951922.png)
![6-Ethyl-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2951923.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2951925.png)
